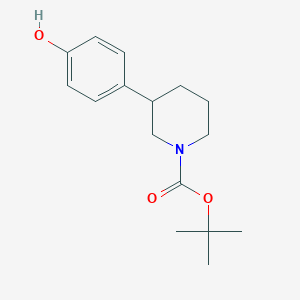
(S)-2-(Pyrrolidin-2-yl)-2,3-dihydro-1H-inden-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1H-inden-2-ol is a chiral compound featuring a pyrrolidine ring fused to an indene structure with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1H-inden-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of Grignard reagents to introduce the pyrrolidine moiety, followed by cyclization to form the indene structure. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as copper or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and bases are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indenes and pyrrolidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple cyclic amine with similar structural features.
Indene: A bicyclic hydrocarbon that forms the core structure of the compound.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
Uniqueness
2-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1H-inden-2-ol is unique due to its combination of a pyrrolidine ring and an indene structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-[(2S)-pyrrolidin-2-yl]-1,3-dihydroinden-2-ol |
InChI |
InChI=1S/C13H17NO/c15-13(12-6-3-7-14-12)8-10-4-1-2-5-11(10)9-13/h1-2,4-5,12,14-15H,3,6-9H2/t12-/m0/s1 |
InChI Key |
APGOZZJUJJGCGF-LBPRGKRZSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2(CC3=CC=CC=C3C2)O |
Canonical SMILES |
C1CC(NC1)C2(CC3=CC=CC=C3C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















